molecular formula C8H13N3O2 B2875363 tert-butyl 2-amino-1H-imidazole-5-carboxylate CAS No. 2248364-16-9

tert-butyl 2-amino-1H-imidazole-5-carboxylate

Cat. No.: B2875363
CAS No.: 2248364-16-9
M. Wt: 183.211
InChI Key: LWCSDAQQBLIOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable base and catalyst. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-amino-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-imidazole-4-carboxylate: Similar in structure but with different substitution patterns.

    1H-Imidazole-4-carboxylate: Lacks the tert-butyl group and has different reactivity.

    2-Amino-1H-imidazole-5-carboxamide: Contains an amide group instead of a carboxylate group.

Uniqueness

Tert-butyl 2-amino-1H-imidazole-5-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific functions.

Properties

IUPAC Name

tert-butyl 2-amino-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-6(12)5-4-10-7(9)11-5/h4H,1-3H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCSDAQQBLIOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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